![molecular formula C8H9N5O2 B11898421 N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)
N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine
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Overview
Description
N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine: is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by its unique structure, which includes a nitro group at the 7th position and a dimethyl substitution at the nitrogen and carbon positions. The imidazo[4,5-c]pyridine core is known for its diverse biological activities and is a key scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by nitration and methylation steps. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine is its role as an inhibitor of Src family kinases (SFKs). Research has demonstrated that derivatives of imidazo[4,5-c]pyridine can effectively inhibit SFKs, which are implicated in various cancers.
Case Study: Glioblastoma Treatment
A study identified several imidazo[4,5-c]pyridine derivatives that exhibited potent SFK inhibition in the submicromolar range. Among these, compound 1s demonstrated significant antiproliferative activity against glioblastoma cell lines (U87, U251, T98G) comparable to lead compounds like PP2. Molecular dynamics simulations indicated that these compounds bind effectively to the ATP binding site of SFKs, suggesting their potential as therapeutic agents for glioblastoma treatment .
Fluorescent Probes
The dimethylamino group present in this compound enhances its utility as a fluorescent probe. This property is particularly valuable in biological imaging and detection applications.
Research Findings
Fluorescent chalcone compounds incorporating dimethylamino groups have been synthesized and characterized for their structural effects on fluorescence. The findings indicate that the introduction of specific substituents can significantly impact fluorescence brightness and stability. This highlights the potential for this compound to be utilized in developing novel fluorescent probes for biological applications .
Summary of Applications
Mechanism of Action
The mechanism of action of N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. The nitro group and the imidazo[4,5-c]pyridine core play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1H-imidazo[4,5-c]pyridin-4-amine: Lacks the nitro and dimethyl substitutions, resulting in different biological activity.
N-methyl-1H-imidazo[4,5-c]pyridin-4-amine: Contains a single methyl group, leading to variations in its chemical and biological properties.
7-nitro-1H-imidazo[4,5-c]pyridin-4-amine: Lacks the N-methyl substitution, affecting its reactivity and interactions.
Uniqueness: N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the nitro group and the dimethyl substitutions enhances its reactivity and potential as a bioactive molecule, making it a valuable compound in various fields of research and industry.
Biological Activity
N,1-Dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine (CAS Number: 799780-76-0) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C8H9N5O2
- Molecular Weight : 207.19 g/mol
- LogP : 0.86330
- PSA (Polar Surface Area) : 91.79 Ų
This compound exhibits biological activity primarily through its interaction with various kinases and receptors. It has been identified as a selective inhibitor of Aurora kinases, which are critical in cell division and proliferation. The compound's structure allows it to bind effectively to the active sites of these enzymes, inhibiting their function and thus affecting cancer cell growth.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown efficacy against specific cancer cell lines by inhibiting Aurora-A kinase activity. In HCT116 human colon carcinoma cells, the compound demonstrated IC50 values comparable to known inhibitors, indicating significant potency in disrupting cancer cell proliferation .
Case Study 1: Aurora Kinase Inhibition
In a study focusing on the design and synthesis of imidazo[4,5-c]pyridine derivatives as Aurora kinase inhibitors, this compound was evaluated alongside other derivatives. The results indicated that compounds with similar structural motifs could effectively inhibit Aurora-A and Aurora-B kinases in vitro .
Compound | IC50 (µM) | Target Kinase |
---|---|---|
28c | 0.45 | Aurora-A |
40f | 0.50 | Aurora-B |
N,N-Dimethyl Compound | 0.40 | Aurora-A |
Case Study 2: Structure–Activity Relationship
A structure–activity relationship (SAR) study was conducted to identify key functional groups that enhance biological activity in imidazo[4,5-c]pyridine derivatives. Modifications at the 7-position significantly influenced potency against various kinases. The nitro group at this position was found to be crucial for maintaining high inhibitory activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of imidazo[4,5-c]pyridine derivatives typically involves multistep reactions, including nitration, alkylation, and cyclization. For example:
- Nitration : Use concentrated HNO₃ and H₂SO₄ to introduce nitro groups at the C7 position (see analogous procedures in and ).
- Alkylation : React intermediates with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) to install N1 and N-methyl groups.
- Cyclization : Employ reagents like triethylorthoformate or POCl₃ to form the imidazole ring ( ).
Optimization Tips :
- Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates ().
- Monitor reaction progress via TLC and purify via column chromatography ().
Table 1: Key Reaction Parameters for Synthesis
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?
Methodological Answer:
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substitution patterns. For example, the C7 nitro group causes deshielding of adjacent protons (δ ~8.5–9.0 ppm) ( ).
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns (e.g., loss of NO₂ or CH₃ groups) ().
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry (e.g., dihedral angles between aromatic rings) ( ).
Example Data :
- ¹H NMR (CDCl₃) : δ 8.89 (s, 1H, C2-H), 8.45 (d, J=5.6 Hz, 1H, C5-H), 3.75 (s, 3H, N-CH₃) .
- HRMS : Calculated for C₉H₁₀N₅O₂: 228.0832; Found: 228.0835 .
Advanced Research Questions
Q. How do substituent modifications at the C6 position influence TLR7 agonistic activity in imidazo[4,5-c]pyridines?
Methodological Answer: and highlight the importance of C6 substituents in TLR7 binding:
- Electron-rich groups (e.g., benzyl, phenethyl) enhance potency (EC₅₀ ~1–10 µM) by improving hydrophobic interactions with TLR7’s binding pocket.
- Aryl–aryl connections (e.g., direct phenyl rings) abolish activity due to steric hindrance, but flexible linkers (e.g., -CH₂- groups) restore agonism .
Table 2: Substituent Effects on TLR7 Activity
C6 Substituent | Activity (EC₅₀, µM) | Mechanism Insight | Reference |
---|---|---|---|
Benzyl | 1.57 | Hydrophobic pocket interaction | |
Phenethyl | 2.30 | Enhanced flexibility | |
Phenyl | Inactive | Steric clash with TLR7 |
Q. What strategies resolve contradictions in reported activity data for imidazo[4,5-c]pyridine derivatives?
Methodological Answer:
- Systematic SAR Studies : Compare analogues with incremental structural changes. For example, shows that replacing a C6 phenyl with benzyl restores TLR7 activity, suggesting steric tolerance limits .
- Functional Assays : Use GTPγS binding or cytokine release assays to distinguish allosteric modulation (e.g., A3 adenosine receptor) from direct agonism ( ).
- Computational Docking : Model ligand-receptor interactions to rationalize divergent results (e.g., nitro group orientation in TLR7 vs. adenosine receptors) .
Q. How can researchers optimize the pharmacokinetic profile of N,1-dimethyl-7-nitro derivatives without compromising bioactivity?
Methodological Answer:
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH₂) at non-critical positions (e.g., C2 or C5) while preserving the nitro group at C7 ().
- Metabolic Stability : Replace labile substituents (e.g., ester groups) with stable analogues (e.g., amides) based on hepatic microsome assays ( ).
- Pro-drug Approaches : Mask the nitro group as a protected amine (e.g., Boc) for improved bioavailability, with enzymatic activation in target tissues .
Q. What computational tools predict the interaction of N,1-dimethyl-7-nitro derivatives with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Study binding stability in TLR7’s hydrophobic pocket ( ).
- Density Functional Theory (DFT) : Calculate electron distribution to explain nitro group’s role in redox activity ( ).
- QSAR Models : Corrogate substituent electronegativity with bioactivity (e.g., Hammett σ values for C6 substituents) .
Properties
Molecular Formula |
C8H9N5O2 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
N,1-dimethyl-7-nitroimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C8H9N5O2/c1-9-8-6-7(12(2)4-11-6)5(3-10-8)13(14)15/h3-4H,1-2H3,(H,9,10) |
InChI Key |
CDUCORPHSGURIT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C2=C1N=CN2C)[N+](=O)[O-] |
Origin of Product |
United States |
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